molecular formula C16H18N2OS B1230497 1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine

1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine

Cat. No. B1230497
M. Wt: 286.4 g/mol
InChI Key: ALFGDCNSEBJYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]-2-propanamine is a member of tryptamines. It derives from a serotonin.

Scientific Research Applications

Generation of Structurally Diverse Compounds

The compound has been used in alkylation and ring closure reactions to generate a diverse library of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, and benzodiazepines. This highlights its versatility in synthesizing a variety of structurally diverse molecules (Roman, 2013).

Biological Activities Exploration

Novel semicarbazone Mannich base derivatives of this compound have been synthesized to investigate their anti-diabetic and anti-inflammatory activities. This research indicates the potential medicinal applications of derivatives of this compound (Gopi & Dhanaraju, 2018).

Development of Antidepressants

A series of derivatives with dual 5-HT1A receptor antagonism and serotonin reuptake inhibition activities were discovered. This discovery is significant for the development of new antidepressants beyond the scope of standard SSRIs (Takeuchi et al., 2003).

Antiproliferative and Antimicrobial Properties

Schiff bases derived from compounds including 1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine have been studied for their antiproliferative and antimicrobial properties, indicating their utility in addressing cancer and microbial infections (Gür et al., 2020).

Antibacterial and Antifungal Screening

Synthesis of derivatives has led to the discovery of compounds with significant antibacterial and antifungal activities, opening avenues for new antimicrobial agents (Siddiqui & Alam, 2016).

Synthesis and Reactivity Studies

Investigations into the synthesis and reactivity of derivatives have contributed to a deeper understanding of their chemical properties and potential applications in various fields (Aleksandrov et al., 2020).

properties

Product Name

1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine

InChI

InChI=1S/C16H18N2OS/c1-11(17)7-12-9-18-16-5-4-13(8-15(12)16)19-10-14-3-2-6-20-14/h2-6,8-9,11,18H,7,10,17H2,1H3

InChI Key

ALFGDCNSEBJYSP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N

synonyms

1-(5-(2-thenyloxy)-1H-indol-3-yl)propan-2-amine
BW 72386
BW 723C86
BW-72386
BW-723C86
BW723C86

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine
Reactant of Route 2
1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine
Reactant of Route 3
1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine
Reactant of Route 4
1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine
Reactant of Route 5
1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine
Reactant of Route 6
1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine

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